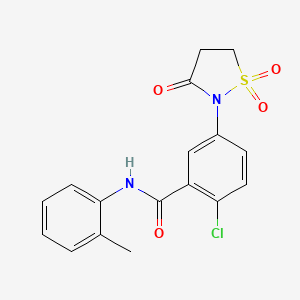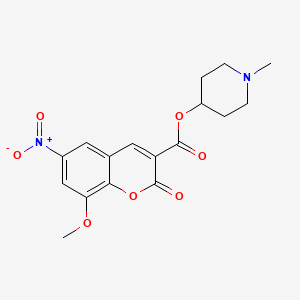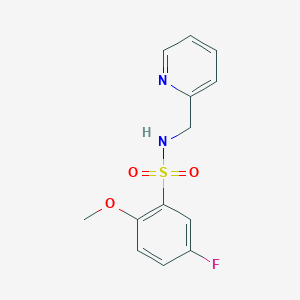![molecular formula C17H16ClN3O6S B5136939 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)
2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3 has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide acts as a competitive inhibitor of GSK-3, binding to the ATP-binding site of the enzyme. GSK-3 plays a crucial role in the Wnt signaling pathway, which regulates cell proliferation, differentiation, and survival. By inhibiting GSK-3, 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide promotes the stabilization and nuclear translocation of beta-catenin, a key component of the Wnt signaling pathway. This leads to the activation of downstream target genes, resulting in various cellular responses.
Biochemical and physiological effects:
2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the expression of pluripotency markers and promote the differentiation of embryonic stem cells into various cell types. Additionally, 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been shown to promote the proliferation and survival of neural stem cells and enhance the regeneration of damaged neurons. 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has also been shown to induce apoptosis and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in lab experiments is its potency and selectivity for GSK-3. This allows for the specific inhibition of GSK-3 without affecting other kinases. Additionally, 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been shown to have low toxicity and is well-tolerated in vivo. One limitation of using 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
1. Investigate the potential therapeutic applications of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
2. Explore the use of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in tissue engineering and regenerative medicine.
3. Investigate the potential anti-cancer properties of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in various cancer types.
4. Study the long-term effects of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide on stem cell differentiation and proliferation.
5. Investigate the potential use of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
The synthesis of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide involves several steps, including the reaction of 5-nitroanthranilic acid with thionyl chloride to form 5-nitroanthranilic acid chloride. This intermediate is then reacted with 4-(4-morpholinylsulfonyl)aniline to form 4-(4-morpholinylsulfonyl)phenyl-5-nitroanthranilic acid. Finally, the amide bond is formed between 4-(4-morpholinylsulfonyl)phenyl-5-nitroanthranilic acid and 2-chlorobenzoyl chloride to form 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to promote the differentiation of embryonic stem cells into various cell types, including neurons, cardiomyocytes, and pancreatic beta cells. Additionally, 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been shown to enhance the proliferation and survival of neural stem cells and promote the regeneration of damaged neurons. 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has also been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis and inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O6S/c18-16-6-3-13(21(23)24)11-15(16)17(22)19-12-1-4-14(5-2-12)28(25,26)20-7-9-27-10-8-20/h1-6,11H,7-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFKYUXGMFECFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5136856.png)


![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt)](/img/structure/B5136892.png)
![1-cycloheptyl-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5136894.png)
![N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5136902.png)
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)
![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)


![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)